(2-Amino-4-methoxy-6-morpholin-4-ylpyrimidin-5-yl)methanol
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Overview
Description
(2-Amino-4-methoxy-6-morpholin-4-ylpyrimidin-5-yl)methanol is a chemical compound with the molecular formula C10H16N4O3 It is a pyrimidine derivative that contains functional groups such as an amino group, a methoxy group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4-methoxy-6-morpholin-4-ylpyrimidin-5-yl)methanol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate starting materials such as 2-amino-4-methoxy-6-chloropyrimidine with morpholine under controlled conditions.
Introduction of the Methanol Group: The methanol group is introduced through a nucleophilic substitution reaction, where the chlorine atom in the pyrimidine ring is replaced by a hydroxymethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-4-methoxy-6-morpholin-4-ylpyrimidin-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methoxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.
Scientific Research Applications
(2-Amino-4-methoxy-6-morpholin-4-ylpyrimidin-5-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Amino-4-methoxy-6-morpholin-4-ylpyrimidin-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.
Interacting with Receptors: Affecting receptor-mediated signaling pathways.
Modulating Gene Expression: Influencing the expression of genes related to its biological activities.
Comparison with Similar Compounds
Similar Compounds
- (2-Amino-4-methoxy-6-methylpyrimidin-5-yl)methanol
- (2-Amino-4-methoxy-6-ethylpyrimidin-5-yl)methanol
- (2-Amino-4-methoxy-6-phenylpyrimidin-5-yl)methanol
Uniqueness
(2-Amino-4-methoxy-6-morpholin-4-ylpyrimidin-5-yl)methanol is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to other similar compounds. The morpholine ring enhances the compound’s solubility and stability, making it a valuable scaffold for drug design and development.
Properties
IUPAC Name |
(2-amino-4-methoxy-6-morpholin-4-ylpyrimidin-5-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3/c1-16-9-7(6-15)8(12-10(11)13-9)14-2-4-17-5-3-14/h15H,2-6H2,1H3,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVIXABTNWYYHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1CO)N2CCOCC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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